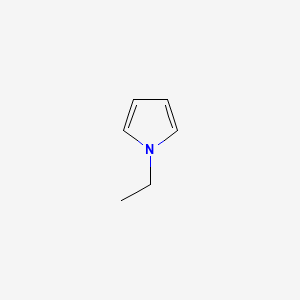

N-Ethylpyrrole

Description

Significance of N-Ethylpyrrole in Contemporary Chemical Disciplines

The importance of this compound in modern chemistry is multifaceted. It serves as a crucial monomer in the synthesis of conducting polymers, such as poly(this compound) (PEPy), which are integral to the development of advanced electronic devices, sensors, and energy storage systems. acs.org The ethyl substituent enhances the polymer's properties, such as solubility and mechanical strength, compared to the unsubstituted polypyrrole. mdpi.com

In the realm of organic synthesis, this compound is a versatile intermediate for creating more complex molecular architectures. chemimpex.com Its derivatives are being explored for their potential biological activities, including antimicrobial and anticancer properties. Furthermore, the unique aromatic profile of this compound has led to its identification as a key flavor compound in certain foods, highlighting its relevance in flavor and fragrance chemistry. The study of its photodissociation dynamics also provides fundamental insights into the behavior of nitrogen-containing heterocyclic compounds. rsc.org

Scope and Objectives of Research on this compound

Current research on this compound is focused on several key areas. A primary objective is the development of efficient and scalable synthesis methods, including both traditional chemical routes and more sustainable catalytic vapor-phase processes. Researchers are also dedicated to thoroughly characterizing its physicochemical properties to better understand its reactivity and potential applications.

A significant portion of research is directed towards materials science, with the goal of tailoring the properties of this compound-based conducting polymers for specific applications. acs.orgmdpi.com This includes enhancing their conductivity, stability, and processability. In medicinal chemistry, the objective is to synthesize and screen novel this compound derivatives for potent biological activities, with the ultimate aim of developing new therapeutic agents. scitechnol.com Additionally, ongoing studies into its fundamental chemical behavior, such as its role in enzymatic reactions and photodissociation, aim to expand our understanding of this versatile compound. rsc.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C6H9N | scbt.com |

| Molecular Weight | 95.14 g/mol | scbt.comnih.gov |

| Boiling Point | 115-119 °C | thegoodscentscompany.com |

| Appearance | Colorless to pale yellow liquid | ontosight.aithegoodscentscompany.com |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | ontosight.ai |

Interactive Data Table: Research Focus on this compound Derivatives

| Research Area | Key Findings and Objectives | References |

| Conducting Polymers | This compound is a monomer for poly(this compound) (PEPy), which exhibits good conductivity, thermal stability, and hydrophobicity. Research aims to improve these properties for applications in sensors, batteries, and electrodes. | acs.orgmdpi.com |

| Organic Synthesis | Serves as a versatile building block for more complex molecules. Can undergo oxidation, reduction, and substitution reactions to yield various derivatives. | sunderland.ac.uk |

| Medicinal Chemistry | Derivatives of this compound have shown potential antimicrobial and anticancer activities. The goal is to develop new drugs with enhanced bioactivity. | scitechnol.com |

| Materials Science | Used in developing functional materials like conductive coatings and dyes for electronics and textiles. | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

1-ethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUAYOJTHRDUTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80870703 | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-92-5, 92933-61-4 | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrrole, ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092933614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Ethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80870703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Ethylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Ethylpyrrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCK8RWU2W2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for N Ethylpyrrole and Its Derivatives

Alkylation and N-Substitution Approaches

The introduction of an ethyl group onto the nitrogen atom of a pyrrole (B145914) ring is a fundamental transformation in the synthesis of N-Ethylpyrrole. This section discusses direct alkylation methods and the use of specific alkylating agents to achieve this substitution.

Direct Alkylation of Pyrrole Systems

Direct N-alkylation of pyrrole is a common strategy for synthesizing this compound. This method involves the deprotonation of the pyrrole nitrogen by a base, followed by the introduction of an ethyl group.

A typical procedure for the direct alkylation of pyrrole involves the use of a strong base, such as sodium hydride or potassium carbonate, to deprotonate the pyrrole nitrogen. This creates a pyrrolide anion, which then acts as a nucleophile, attacking an ethylating agent. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Controlling the reaction temperature is crucial to prevent side reactions such as polyalkylation or polymerization.

Reactions with Alkyl Halides and Tosylates

Alkyl halides and tosylates are frequently employed as ethylating agents in the synthesis of this compound. The reactivity of these agents and the choice of reaction conditions can significantly influence the outcome of the synthesis.

Ethyl halides, such as ethyl bromide or ethyl iodide, are common reagents for the N-alkylation of pyrrole. The reaction proceeds via a nucleophilic substitution mechanism where the pyrrolide anion displaces the halide ion. The choice between ethyl bromide and ethyl iodide can affect the reaction rate, with ethyl iodide generally being more reactive.

Tosylates are also effective leaving groups and can be used to introduce the ethyl group. aston.ac.uk Alkyl tosylates are often prepared from the corresponding alcohol and can be advantageous in certain synthetic contexts. wikipedia.orgpressbooks.pub The use of tosylates can sometimes lead to cleaner reactions and higher yields compared to alkyl halides. aston.ac.uk For instance, the Kornblum oxidation method can be adapted by first converting an alkyl halide to a tosylate, which is a better leaving group, to facilitate the reaction. wikipedia.org Cross-coupling reactions of alkyl tosylates with organozinc reagents, catalyzed by palladium complexes, have also been reported, demonstrating the versatility of tosylates in C-C bond formation, which can be conceptually extended to N-alkylation. organic-chemistry.org

Table 1: Comparison of N-Alkylation Methods for Pyrrole This table is interactive. You can sort and filter the data.

| Method | Starting Materials | Catalyst/Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-Alkylation | Pyrrole + Ethyl halide | Base (NaH, K₂CO₃), DMF, Room Temperature | Moderate to high | Simple, straightforward | Side reactions, purification needed |

Polymerization Techniques for Poly(this compound)

Poly(this compound) (PEPy) is a conductive polymer with various potential applications. This section focuses on the chemical oxidative polymerization methods used for its synthesis, including both solvent-free and liquid media approaches.

Chemical Oxidative Polymerization Protocols

Chemical oxidative polymerization is a widely used method for synthesizing polypyrrole and its derivatives. nih.govacs.orgresearchgate.net This technique involves the use of an oxidizing agent to initiate the polymerization of the monomer. Ferric chloride (FeCl₃) is a commonly used oxidant for this purpose. nih.govacs.orgresearchgate.net

Solvent-Free Methods and Morphology Control

Solvent-free chemical oxidative polymerization offers an alternative to traditional solution-based methods, addressing some of their limitations. nih.govacs.orgresearchgate.net This approach involves the direct mechanical mixing of the this compound monomer with a solid oxidant, such as FeCl₃, under an inert atmosphere. nih.govacs.orgresearchgate.netnih.gov

Research has shown that this solvent-free method can produce poly(this compound) grains with diameters of a few tens of micrometers. acs.orgresearchgate.net The polymerization occurs at the surface of the oxidant particles. acs.orgresearchgate.net One of the advantages of this technique is the potential to control the morphology of the resulting polymer. rsc.org However, studies have also indicated that overoxidation can occur, leading to the introduction of hydroxy and carbonyl groups into the polymer structure. acs.orgresearchgate.net The resulting polymer grains are doped with chloride ions from the oxidant, which can be removed through a dedoping process using a base like sodium hydroxide (B78521). nih.govacs.orgresearchgate.net The hydrophobicity of the polymer is influenced by the alkyl group on the nitrogen of the pyrrole ring, with larger alkyl groups leading to higher hydrophobicity. nih.govacs.orgresearchgate.net

Challenges in Liquid Media Polymerization

While polymerization of this compound in liquid media, such as water or chloroform, is a common practice, it presents several challenges. nih.govacs.orgresearchgate.net A significant issue is the low yield of poly(this compound) when the polymerization is conducted in an aqueous medium. nih.govacs.org This is attributed to the poor solubility of the this compound monomer in water. nih.govacs.org

The use of organic solvents that contain halogens can also pose environmental concerns and make large-scale production difficult. nih.govacs.org Furthermore, compared to the extensive research on polypyrrole, the chemical synthesis and characterization of N-alkylated polypyrrole derivatives like poly(this compound) have not been as thoroughly investigated. nih.gov

Table 2: Research Findings on Poly(this compound) Synthesis This table is interactive. You can sort and filter the data.

| Polymerization Method | Key Findings | Morphology | Challenges |

|---|---|---|---|

| Solvent-Free Chemical Oxidative Polymerization | Polymerization occurs at the oxidant surface; overoxidation can introduce hydroxy and carbonyl groups. acs.orgresearchgate.net | Atypical grains with diameters of a few tens of micrometers. acs.orgresearchgate.net | Potential for overoxidation. acs.orgresearchgate.net |

| Liquid Media Polymerization (Aqueous) | Low polymer yield due to poor monomer solubility. nih.govacs.org | Not specified | Low yield, environmental concerns with halogenated organic solvents. nih.govacs.org |

Electrochemical Polymerization Strategies

Electrochemical polymerization is a primary method for producing polypyrrole (PPy) derivatives, offering significant control over film thickness, morphology, and properties. mdpi.comtsijournals.com This technique involves the oxidation of the monomer at an electrode surface, leading to the formation of a polymer film directly on the electrode. mdpi.comupdatepublishing.com The properties of the resulting poly(this compound) (PEPy) can be finely tuned by adjusting parameters such as the applied potential or current, solvent, and supporting electrolyte. tsijournals.com

Controlled electrodeposition allows for the precise fabrication of poly(this compound) films on conductive surfaces. One of the key advantages of this electrochemical approach is the ability to generate polymer films on micro-surfaces with complex geometries, ensuring good operational robustness in various media. acs.org Techniques such as constant potential (potentiostatic), constant current (galvanostatic), and cyclic voltammetry are commonly employed. mdpi.com

For instance, the electropolymerization of N-substituted pyrroles can be achieved by applying a controlled potential, such as +0.8 V, to oxidize the monomer and deposit a film. acs.orgresearchgate.net This controlled potential helps prevent overoxidation of the polypyrrole backbone, which is crucial for preserving its conductivity. acs.org The resulting films exhibit reversible oxidation waves, confirming the formation of an electroactive, conducting polymer. acs.org The initial stages of electrodeposition can involve a combination of 2D and 3D growth mechanisms, eventually transitioning to a layer-by-layer growth mode, which demonstrates the feasibility of creating ultrathin films. tsijournals.com

| Parameter | Description | Typical Values/Conditions | Source |

| Technique | Method of applying electrical stimulus. | Potentiostatic, Galvanostatic, Cyclic Voltammetry | mdpi.com |

| Potential | Applied voltage to drive oxidation. | ~0.8 V vs. SCE/Ag/Ag+ | acs.orgresearchgate.net |

| Solvent | Medium for the reaction. | Acetonitrile (CH3CN), Water | tsijournals.comacs.org |

| Electrolyte | Provides ionic conductivity. | Tetrabutylammonium perchlorate (B79767) (TBAP), LiClO4 | acs.org |

| Film Growth | Mechanism of polymer deposition. | 2D/3D nucleation followed by layer-by-layer growth | tsijournals.com |

This table presents typical parameters for the controlled electrodeposition of N-substituted polypyrroles.

Recent advancements have enabled the synthesis of nanostructured poly(this compound) and related polymers without the use of hard templates. A novel, template-free electrodeposition method has been developed for the facile fabrication of nanostructured films, such as nanowires. maynoothuniversity.ieresearchgate.net This approach is significant because the nanostructure of conducting polymers greatly influences ion transfer at the electrode-electrolyte interface and, consequently, their electrochemical performance. researchgate.net

One such method involves a bielectrolyte co-solvent system. For example, a nanostructured poly[N-(2-azidoethyl)pyrrole] film was fabricated using a solution containing both LiClO4 as a 'seed' electrolyte and (NH4)H2PO4 as a 'bulk' electrolyte. maynoothuniversity.ie This specific environment facilitates the growth of nanowire arrays directly on the electrode surface. maynoothuniversity.ieresearchgate.net The mechanism is believed to involve the production of hydroxyl radicals from water oxidation under the experimental conditions, which influences the polymer's morphology. researchgate.net Such template-free methods are advantageous for their simplicity and efficiency in creating high-surface-area materials for applications like biosensors. maynoothuniversity.ie

Poly(this compound) and its derivatives can be functionalized with transition metal complexes to impart specific catalytic, redox, or sensing properties. maynoothuniversity.iemaynoothuniversity.ie This functionalization can be achieved either by electropolymerizing a monomer that already contains a metal complex or by modifying the polymer film after its deposition. maynoothuniversity.ie

A common strategy involves synthesizing a pyrrole monomer with a chelating ligand, such as 2,2'-bipyridine (B1663995) (Bipy), attached to the nitrogen atom. maynoothuniversity.iemaynoothuniversity.ie This functionalized monomer can then coordinate with a transition metal, and the resulting metal-complex-bearing monomer is subsequently electropolymerized. maynoothuniversity.ie Alternatively, a polymer film containing reactive groups, like azide (B81097) moieties, can be prepared first. This film is then functionalized in a subsequent step via click chemistry, for example, by reacting it with a transition metal complex that has a complementary functional group, such as an alkyne. maynoothuniversity.ie For instance, a poly[N-(2-azidoethyl)pyrrole] nanowire film has been chemically post-functionalized by attaching ethynylferrocene, a redox-active molecule, creating a covalently bound, nanostructured system. maynoothuniversity.ie

Novel Cyclization and Coupling Reactions

The synthesis of the this compound monomer itself, along with its substituted derivatives, relies on a variety of classical and modern organic reactions. These methods provide access to a wide range of pyrrole structures that can serve as precursors for polymerization or other applications.

The Paal-Knorr synthesis is a cornerstone method for preparing N-substituted pyrroles. rsc.orgrgmcet.edu.in The reaction involves the condensation of a 1,4-dicarbonyl compound (like 2,5-hexanedione) with a primary amine, such as ethylamine, typically under acidic conditions, to form the pyrrole ring. rsc.orgwikipedia.org This method is valued for its operational simplicity and efficiency. rgmcet.edu.inmdpi.com

The mechanism proceeds through the formation of a hemiaminal, followed by an attack of the amine on the second carbonyl group to form a dihydroxy-tetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole. wikipedia.org Numerous modifications have been developed to make this reaction greener and more efficient, such as using milder acid catalysts or even performing the reaction under solvent-free conditions. rgmcet.edu.inmdpi.com For example, catalysts like CATAPAL 200, an alumina (B75360) with a high percentage of Brønsted acid sites, have been shown to effectively catalyze the Paal-Knorr reaction between acetonylacetone and primary amines in high yields with reduced reaction times and no required solvent. mdpi.com

The Knorr pyrrole synthesis, another classical method, typically involves the condensation of an α-amino-ketone with a β-ketoester. researchgate.net A modern variation involves the reductive condensation of enaminones with ethyl 2-oximinoacetoacetate to regioselectively form ethyl pyrrole-2-carboxylates. researchgate.net

| Reaction | Reactants | Catalyst/Conditions | Product Type | Source |

| Paal-Knorr | 1,4-Dicarbonyl + Primary Amine (e.g., Ethylamine) | Weak acid (e.g., Acetic Acid), Heterogeneous catalysts (e.g., Alumina) | N-Substituted Pyrrole | rsc.orgwikipedia.orgmdpi.com |

| Knorr (variant) | Enaminone + α-Keto-oxime | Reductive condensation | Functionalized Pyrrole | researchgate.net |

This table summarizes the key components of Knorr and Paal-Knorr type syntheses for N-substituted pyrroles.

Modern synthetic chemistry has introduced a variety of transition metal-catalyzed and metal-free reactions for the construction of the pyrrole ring. rsc.orgresearchgate.net These methods often provide access to complex pyrrole derivatives with high selectivity and functional group tolerance. organic-chemistry.orgsioc-journal.cn

Transition metal-catalyzed approaches frequently employ metals like palladium, rhodium, zinc, iron, and manganese. organic-chemistry.orgorganic-chemistry.orgnih.gov For example, dienyl azides can be converted into 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalysts such as zinc iodide (ZnI2) or rhodium complexes. organic-chemistry.org These reactions are valued for their mild conditions and efficiency. organic-chemistry.org Iron-catalyzed Paal-Knorr condensations in water represent an inexpensive and practical route to N-substituted pyrroles. organic-chemistry.org Cycloaddition reactions, such as [3+2], [4+1], and [2+2+1] cycloadditions, are also powerful tools for synthesizing pyrrole skeletons, often with high regioselectivity. sioc-journal.cn

Metal-free approaches are gaining prominence as they offer more sustainable and environmentally friendly synthetic routes. researchgate.netresearchgate.net These can include oxidative cross-coupling reactions or multicomponent cascade reactions. researchgate.netjst.go.jp For instance, a metal-free oxidative cross-coupling of pyrroles can be achieved, and the reaction's scope can be extended to various N-substituted pyrroles. jst.go.jp Additionally, solvent-free chemical oxidative polymerization of this compound has been conducted by simply mechanically mixing the monomer with a solid oxidant like ferric chloride (FeCl3), demonstrating a simple, metal-mediated but solvent-free approach to the polymer. nih.govacs.orgresearchgate.netacs.org

Synthesis of N-Alkoxycarbonyl Pyrroles

The synthesis of N-alkoxycarbonyl pyrroles, which serve as important protected intermediates in organic synthesis, can be achieved through several effective methods. One prominent one-step method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). organic-chemistry.orgnih.govnih.gov This reaction is typically conducted by heating the carbamate (B1207046) and 2,5-dimethoxytetrahydrofuran in acetic acid. organic-chemistry.orgnih.gov This approach allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen. nih.govnih.gov The resulting N-alkoxycarbonyl pyrroles exhibit different reactivity compared to other N-protected pyrroles, such as N-sulfonyl pyrroles. organic-chemistry.orgnih.gov For instance, N-alkoxycarbonyl pyrroles can be regioselectively acylated at the 2-position, whereas N-sulfonyl pyrroles tend to undergo acylation at the 3-position. organic-chemistry.org

Another synthetic strategy is a two-step procedure for creating N-alkoxycarbonyl-2,5-disubstituted pyrroles. rsc.org This process begins with the addition of nitro ketals to α-amido sulfones, promoted by potassium fluoride (B91410) on alumina, to form nitrocarbamate adducts. rsc.org The second step involves an acid-promoted ring closure of these intermediates using p-toluenesulfonic acid (p-TSA), which initiates a cascade process involving ketal cleavage, ring closure, and finally, aromatization through the elimination of nitrous acid to yield the desired pyrrole. rsc.org

Below is a data table summarizing the synthesis of various N-alkoxycarbonyl pyrroles via the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran.

| O-Substituted Carbamate (Starting Material) | Resulting N-Alkoxycarbonyl Pyrrole | Yield (%) |

| Methyl carbamate | N-Methoxycarbonylpyrrole | 75 |

| Ethyl carbamate | N-Ethoxycarbonylpyrrole | 80 |

| tert-Butyl carbamate | N-tert-Butoxycarbonylpyrrole (N-Boc-pyrrole) | 88 |

| Benzyl carbamate | N-Benzyloxycarbonylpyrrole (N-Cbz-pyrrole) | 91 |

| Allyl carbamate | N-Allyloxycarbonylpyrrole (N-Alloc-pyrrole) | 85 |

This table is generated based on findings reported in the literature, which describe the condensation reaction in refluxing acetic acid. organic-chemistry.orgnih.gov

Incorporation into Chitosan (B1678972) Derivatives

The chemical modification of chitosan, a naturally occurring polysaccharide, by incorporating N-alkylated pyrrole moieties can enhance its properties for various applications. bbrc.in A method has been developed for the synthesis of N-alkyl pyrrole derivatives of chitosan, including this compound derivatives. bbrc.in This process involves a multi-step synthetic pathway. bbrc.in

The synthesis begins with the modification of chitosan to create an intermediate, N-chloroacyl-6-O-triphenylmethyl chitosan. bbrc.in This intermediate is then reacted with this compound in a subsequent step. The N-chloroacyl-6-O-triphenylmethyl chitosan is stirred with this compound at an elevated temperature (60°C) for an extended period (72 hours) under an inert argon atmosphere to yield the this compound derivative of chitosan. bbrc.in The introduction of the N-alkyl pyrrole group onto the chitosan backbone is intended to improve its biological activity. bbrc.in Studies have shown that increasing the alkyl chain length on the pyrrole can lead to increased antimicrobial activity. bbrc.in

Monomer Synthesis for Advanced Polymer Architectures

This compound Methacrylate (B99206) Synthesis for Controlled Polymerization

For applications in advanced polymer architectures, specialized monomers are required. This compound methacrylate is one such monomer, designed for controlled polymerization techniques like simplified electrochemically mediated atom transfer radical polymerization (se-ATRP). researchgate.net This monomer features a polymerizable methacrylate backbone attached to a pyrrole sidechain via an ethyl linker. researchgate.net

The successful synthesis of this compound methacrylate has been confirmed through spectroscopic analysis. researchgate.net Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy shows characteristic peaks corresponding to the protons on the pyrrole ring (at chemical shifts of approximately 6.70 ppm and 6.10 ppm for the alpha and beta positions, respectively) and the methacrylate group, including the geminal protons on the alkene (at approximately 6.18 ppm and 5.60 ppm). researchgate.net Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy further confirms the structure. researchgate.net The availability of such monomers is crucial for creating polymer-grafted materials with enhanced capabilities. researchgate.net

Azide-Functionalized Pyrrole Monomers

Azide-functionalized monomers are valuable precursors for materials science, allowing for post-polymerization modification via "click" chemistry, such as the Huisgen 1,3-dipolar cycloaddition. rsc.org Various synthetic routes to azide-functionalized pyrroles have been developed.

One effective method involves the intramolecular cyclization of homopropargyl azides catalyzed by indium(III). acs.org This atom-economic approach can produce a variety of substituted pyrroles containing aryl, heteroaryl, and alkyl groups in good yields. acs.org The reaction is typically carried out by heating the homopropargyl azide with a catalytic amount of indium(III) chloride in a solvent like dichloroethane. acs.org

Another strategy involves synthesizing N-alkynylated pyrrole derivatives, which can then react with azide-containing compounds. rsc.orgsemanticscholar.org For example, a dithieno[3,2-b:2′,3′-d]pyrrole (DTP) monomer functionalized with a terminal alkyne group was synthesized and shown to readily react with organic azides under mild conditions to achieve high yields of the "clicked" product. rsc.orgsemanticscholar.org Such methods provide a straightforward route to fabricating diverse, functionalized polypyrrole-based systems. rsc.orgsemanticscholar.org The use of vinyl azides in photodecomposition reactions also presents a pathway to constructing substituted pyrrole rings. mdpi.com

Spectroscopic and Advanced Characterization Techniques

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for monitoring the chemical changes that occur during the polymerization of N-Ethylpyrrole into poly(this compound). By analyzing the infrared spectra, researchers can confirm the formation of the polymer and identify key structural features.

In studies of PEPy synthesized via chemical oxidative polymerization, several characteristic absorption bands are observed. These include vibrations corresponding to the fundamental structure of the pyrrole (B145914) ring and the ethyl group attached to the nitrogen atom. For instance, the C–H in-plane deformation vibrations in PEPy are typically found around 1062 cm⁻¹, while the C–N stretching vibration within the pyrrole ring is observed at approximately 1450 cm⁻¹. The C–C stretching vibration of the ring appears at about 1560 cm⁻¹. nih.gov

Furthermore, FTIR analysis can reveal details about the polymerization process itself. In some syntheses, such as solvent-free chemical oxidative polymerization, absorptions near 1700 cm⁻¹ and 3000 cm⁻¹ have been identified, corresponding to carbonyl and hydroxy groups, respectively. The presence of these groups indicates that the polymer was overoxidized during its formation. nih.govresearchgate.netacs.org The technique is also sensitive enough to detect changes upon dedoping of the polymer; a shift in the maximum absorption wavenumber of the C-C stretching vibration to a higher value (e.g., 1597 cm⁻¹) after dedoping suggests a shortening of the polymer's conjugation length. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Poly(this compound) (PEPy) This table summarizes key vibrational modes observed in poly(this compound) synthesized via solvent-free chemical oxidative polymerization.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| ~1062 | C–H in-plane deformation vibrations | nih.gov |

| ~1450 | C–N stretching vibration in the pyrrole ring | nih.gov |

| ~1560 | C–C stretching vibration in the pyrrole ring (doped) | nih.gov |

| ~2972 | C–H stretching of the ethyl group | nih.gov |

| ~1700 / ~3000 | Carbonyl / Hydroxy groups (from overoxidation) | nih.govacs.org |

Surface and Morphological Characterization

Scanning Electron Microscopy (SEM) is extensively used to visualize the surface morphology of poly(this compound). The technique provides high-resolution images that reveal the micro- and nanostructure of the polymer, which is highly dependent on the synthesis method.

When this compound is polymerized via a solvent-free chemical oxidative process, SEM studies show the formation of atypical grains. nih.govacs.org These grains are reported to have diameters of a few tens of micrometers. nih.govacs.orgacs.org Further investigation of these grains reveals that they are composed of smaller, submicrometer-sized primary particles. researchgate.net The morphology of PEPy has also been described as having a "doughnut"-like shape with diameters ranging from 20 to 100 µm in certain preparations. upc.edu The ability to control morphology is significant, as demonstrated by the fabrication of nanostructured poly[N-(2-azidoethyl)pyrrole] films, where uniform, oriented nanowires were produced by adjusting the polymerization time. dtic.mil This control over the physical structure, from granular to fibrous, is a key aspect revealed by SEM analysis.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of poly(this compound). This analysis is particularly crucial for confirming the success of doping and dedoping processes, which are central to the function of conducting polymers.

XPS studies on PEPy synthesized by solvent-free chemical oxidative polymerization confirm the presence of carbon (C), nitrogen (N), and chlorine (Cl) when ferric chloride is used as the oxidant, with the chlorine originating from the dopant anions. nih.govacs.org Overoxidation during synthesis can also be confirmed by the detection of a significant oxygen (O) signal. nih.gov

The ratio of dopant anions to nitrogen atoms (Cl/N ratio) is a key parameter obtained from XPS data, providing a measure of the doping level. For doped PEPy, a surface Cl/N atomic ratio of 0.25 has been reported. nih.gov The effectiveness of a dedoping process, for example, using sodium hydroxide (B78521), can be monitored by a decrease in this ratio. In one study, the Cl/N ratio for PEPy dropped from 0.25 to 0.15 after dedoping. nih.gov Furthermore, XPS can confirm the success of redoping; after exposing dedoped PEPy to HCl vapor, the reintroduction of chloride ions was verified. nih.gov

Table 2: Surface Atomic Composition of Poly(this compound) (PEPy) from XPS This table shows the elemental composition of doped and dedoped PEPy grains as determined by XPS, illustrating the change in chlorine content.

| Sample State | Carbon (C) at% | Nitrogen (N) at% | Oxygen (O) at% | Chlorine (Cl) at% | Cl/N Atomic Ratio | Reference |

| Doped | 76.2 | 10.5 | 10.6 | 2.6 | 0.25 | nih.gov |

| Dedoped | 77.0 | 8.2 | 13.6 | 1.2 | 0.15 | nih.gov |

| Redoped | 79.2 | 9.1 | 9.3 | 2.4 | 0.26 | nih.gov |

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of materials at the nanoscale, providing three-dimensional topographical maps and quantitative data on surface roughness. sciopen.comresearchgate.net While less commonly reported for poly(this compound) specifically compared to its parent polypyrrole, the principles of AFM are directly applicable and provide complementary information to SEM. uchicago.eduiceesr.org.ng

AFM operates by scanning a sharp tip mounted on a flexible cantilever over the sample surface. researchgate.netuchicago.edu This allows for the detailed mapping of surface features, such as the nodular or granular structures typical of electropolymerized films. rsc.org For conducting polymers like PEPy, AFM can reveal how surface roughness and morphology are influenced by preparation conditions. researchgate.net In studies of similar polymer systems, AFM has been used to measure the height and diameter of individual polymer nanowires, with diameters in the range of 3-10 nm being observed for different polypyrroles templated with DNA. iceesr.org.ng AFM can also be operated in different modes to probe not just topography but also local mechanical properties, such as elasticity, providing a multiparametric view of the polymer surface. uchicago.edursc.org

Ultrafast Dynamics and Photophysical Investigations

The intrinsic photophysical behavior of the this compound monomer has been investigated using advanced ultrafast spectroscopic techniques, such as femtosecond time-resolved photoelectron imaging. These studies probe the decay dynamics of the molecule after it is excited by a UV laser pulse.

When this compound is excited to its S₁ electronic state, it exhibits complex decay dynamics that occur on multiple timescales, from picoseconds to nanoseconds. The specific decay pathways and their associated time constants are dependent on the excitation wavelength, which in turn populates different vibrational states within the S₁ electronic manifold. aip.orgaip.orgresearchgate.netustc.edu.cnresearchgate.net

For example, upon excitation at 241.9 nm, three distinct decay time constants have been measured: a fast component of 5.0 ± 0.7 ps, an intermediate component of 66.4 ± 15.6 ps, and a much slower component of 1.3 ± 0.1 ns. aip.orgaip.orgustc.edu.cn When a higher energy pump wavelength of 237.7 nm is used, the decay dynamics change, showing two time constants of 2.1 ± 0.1 ps and 13.1 ± 1.2 ps. aip.orgaip.orgustc.edu.cn These different lifetimes are assigned to the decay of various vibrational states within the S₁ state, highlighting the molecule's intricate excited-state landscape. aip.orgaip.orgustc.edu.cn This is notably different from the ultrafast N-H bond fission (ca. 70 fs) observed in its isomer, 2-ethylpyrrole (B73703), indicating that the position of the ethyl group significantly influences the primary photochemical pathways. acs.org

Table 3: Excited-State Decay Time Constants for this compound This table summarizes the decay time constants of this compound when excited to the S₁ electronic state at different pump wavelengths, as measured by femtosecond time-resolved photoelectron imaging.

| Pump Wavelength (nm) | Decay Time Constant 1 | Decay Time Constant 2 | Decay Time Constant 3 | Reference |

| 241.9 | 5.0 ± 0.7 ps | 66.4 ± 15.6 ps | 1.3 ± 0.1 ns | aip.orgaip.orgustc.edu.cn |

| 237.7 | 2.1 ± 0.1 ps | 13.1 ± 1.2 ps | N/A | aip.orgaip.orgustc.edu.cn |

Other Advanced Characterization Methodologies

Chiral Gas Chromatography (GC) is a powerful analytical technique used to separate enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule. researchgate.netscbt.com This separation is crucial in fields like pharmaceuticals and biochemistry, as enantiomers can have different physiological effects. The technique relies on a chiral stationary phase within the GC column that interacts differently with each enantiomer, leading to different retention times and thus separation. scbt.com

However, this compound is an achiral molecule. openstax.org It does not possess a chiral center (a carbon atom bonded to four different groups) and has a plane ofsymmetry. libretexts.org Consequently, it does not exist as enantiomers. Therefore, chiral gas chromatography for the purpose of enantiomeric analysis is not an applicable or relevant characterization technique for this compound itself.

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize the thermal properties of materials. tandfonline.comresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. researchgate.net DSC measures the heat flow into or out of a sample during a controlled temperature program, identifying phase transitions such as melting and glass transitions. tandfonline.com

While data on the monomer is limited, the thermal properties of polymers derived from this compound, such as poly(this compound) (PEPy), have been investigated. In one study, poly(this compound) was synthesized via a solvent-free chemical oxidative polymerization. nih.govacs.org Thermogravimetric analysis was used to characterize the resulting polymer grains. acs.orgscribd.com For instance, the thermal decomposition of a BODIPY derivative synthesized using this compound showed excellent thermal stability, with a decomposition onset (5% mass loss) at 367°C, although no distinct melting point was observed by DSC before decomposition. agu.edu.tr TGA of copolymers containing N-substituted pyrroles has also been used to assess thermal stability, where a weight loss in the 300–400 °C range was assigned to the N-substituent of the pyrrole ring. tandfonline.com

This compound is a monomer that can be polymerized to form poly(this compound) (PEPy), a conductive polymer. acs.orgmdpi.com The electrical conductivity of these polymeric materials is a key characteristic and is typically measured using a four-point probe technique on pressed pellets or films of the polymer. tandfonline.com

The conductivity of polypyrrole and its derivatives is influenced by several factors, including the nature of the substituent on the nitrogen atom. The introduction of N-alkyl substituents, such as the ethyl group in PEPy, generally leads to a reduction in conductivity compared to unsubstituted polypyrrole. researchgate.net This is attributed to steric effects that can disrupt the planarity of the polymer chains, which is essential for efficient charge transport. Studies on copolymers of pyrrole with N-alkyl pyrroles have shown that the conductivity is inversely correlated with the length of the alkyl chain. researchgate.net

Research has shown that poly(this compound) films exhibit electrochemical activity, and their conductivity can be influenced by the pH of the electrolyte solution used during electrochemical cycling. tandfonline.com In one study, poly(this compound) was synthesized via a solvent-free method, and its electrical conductivity was measured. nih.govacs.org The conductivity of such materials is a critical parameter for their potential applications in electronic devices, sensors, and antistatic coatings. mdpi.com

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Ethylpyrrole. These methods, rooted in quantum mechanics, allow for the detailed analysis of its electronic landscape and the stability of transient species that may form during chemical reactions.

The electronic structure of this compound has been a subject of theoretical investigation, often in comparison to its parent compound, pyrrole (B145914). Studies have utilized methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) to calculate the molecule's geometry and vibrational modes in its ground electronic state (S0). researchgate.net The introduction of the ethyl group at the nitrogen atom influences the electronic distribution within the aromatic pyrrole ring.

Upon photoexcitation, this compound exhibits complex electronic behavior. Theoretical models are crucial for interpreting experimental observations, such as those from time-resolved photoelectron spectroscopy. For instance, upon excitation to the first excited singlet state (S1), the subsequent decay dynamics are governed by the interplay of different electronic states. researchgate.net High-level ab initio calculations, including complete active space self-consistent field (CASSCF) and extended multi-state second-order perturbation theory (XMS-CASPT2), are employed to map the potential energy surfaces of the excited states. researchgate.netrsc.org These calculations help in identifying the character of the excited states, such as the πσ* states, which are often dissociative and play a key role in the photochemistry of pyrrole derivatives. rsc.org The theoretical description of these phenomena requires sophisticated approaches to account for the complex interactions between electronic states and nuclear motion. researchgate.net

Quantum chemical calculations are instrumental in predicting the stability of reactive intermediates that can be formed from this compound, such as radicals and carbocations. The stability of these species is critical in determining reaction pathways and mechanisms.

Radical Formation: The N-H bond in pyrrole and its derivatives is known to be susceptible to homolytic cleavage upon UV excitation, leading to the formation of a pyrrolyl radical. rsc.org In the case of this compound, the analogous process would be the cleavage of a C-H bond on the ethyl group or the N-C bond. Theoretical calculations can determine the bond dissociation energies (BDEs) for these processes. The stability of the resulting radical is influenced by factors like hyperconjugation and resonance. pressbooks.pub For instance, a radical formed on the alpha-carbon of the ethyl group would be stabilized by the adjacent nitrogen atom. The stability of alkyl radicals generally follows the order: tertiary > secondary > primary. pressbooks.pubasccollegekolhar.in

Carbocation Formation: Carbocations are positively charged species that can be formed through heterolytic bond cleavage. allen.in The stability of a carbocation derived from this compound would depend on the position of the positive charge. An ethyl cation, while theoretically possible, is generally unstable. However, if the positive charge can be delocalized through resonance with the pyrrole ring, its stability would be significantly enhanced. libretexts.org The stability of carbocations is influenced by inductive effects and resonance, with benzylic and allylic carbocations being particularly stable due to charge delocalization. asccollegekolhar.inlibretexts.org The pyrrole ring, being electron-rich, can potentially stabilize an adjacent positive charge.

| Reactive Intermediate Type | Factors Influencing Stability | General Stability Trend |

| Radical | Hyperconjugation, Resonance, Nature of substituent groups | Tertiary > Secondary > Primary pressbooks.pubasccollegekolhar.in |

| Carbocation | Inductive effects, Resonance/Delocalization, Hybridization | Tertiary > Secondary > Primary asccollegekolhar.in |

Molecular Modeling and Force Field Applications

Molecular modeling techniques, particularly those employing classical mechanics, offer a computationally efficient way to study the conformational landscape and energetics of this compound.

Molecular mechanics force fields provide a simplified, yet effective, description of the potential energy of a molecule as a function of its atomic coordinates. The Merck Molecular Force Field 94 (MMFF94) is a widely used force field, particularly well-suited for organic and drug-like molecules. avogadro.cc MMFF94 has been parameterized for a broad range of chemical structures, including heteroaromatic compounds like pyrrole and amines. avogadro.cc

The functional form of MMFF94 includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). stanford.edu This force field is designed to achieve high accuracy for conformational energies and geometries. chemrxiv.org Its parameterization often relies on high-level quantum mechanical data, ensuring a good balance in describing various molecular interactions. stanford.edusci-hub.se For a molecule like this compound, MMFF94 can be used to perform energy minimizations and molecular dynamics simulations to explore its conformational space. sci-hub.se

Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. scribd.com For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the ethyl group to the nitrogen atom of the pyrrole ring.

Using a force field like MMFF94, one can perform a systematic search of the conformational space by rotating the relevant dihedral angle. This process generates a potential energy profile, from which the lowest energy conformations (global and local minima) can be identified. nih.gov The energy barriers between these conformers can also be calculated, providing insight into the flexibility of the molecule at different temperatures. researchgate.netlasalle.edu These calculations can reveal the most likely shapes the molecule will adopt in different environments. mdpi.com

| Parameter | Description | Relevance to this compound |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Rotation around the N-C bond of the ethyl group defines the key conformations. |

| Potential Energy | The energy stored within a molecule due to its atomic arrangement. | Used to determine the stability of different conformers. |

| Conformational Minima | Low-energy structures corresponding to stable conformers. | Represent the most probable shapes of the molecule. |

| Rotational Barrier | The energy required to rotate from one conformer to another. | Indicates the flexibility of the ethyl group relative to the pyrrole ring. |

Simulation of Dynamic Processes

Computational simulations allow for the investigation of the time-dependent behavior of this compound, from ultrafast photochemical events to slower conformational changes. The ultrafast decay dynamics of this compound when excited to its S1 electronic state have been explored using femtosecond time-resolved photoelectron imaging. researchgate.net The decay is characterized by multiple time constants, which are attributed to different vibrational states within the S1 state. researchgate.net

Simulations of photoinduced dynamics, often using methods like ab initio multiple spawning (AIMS) or surface hopping, can model the non-adiabatic transitions between electronic states that govern photochemical reactions. rsc.org These simulations can track the evolution of the molecular geometry over time following photoexcitation, providing a detailed picture of processes like bond cleavage or internal conversion. For instance, in the related molecule 2-ethylpyrrole (B73703), simulations have shown that N-H bond dissociation can occur on a femtosecond timescale. rsc.orgacs.org Similar simulations for this compound would be crucial to elucidate its specific photo-dissociation pathways and the dynamics of the resulting fragments. researchgate.net

Non-Adiabatic Dynamics Simulations

The study of molecules in their electronically excited states is crucial for understanding photochemical and photophysical processes. For this compound, non-adiabatic dynamics, which describe the transitions between different electronic states, have been investigated using advanced computational and experimental techniques.

Research into the ultrafast decay dynamics of this compound when excited to its first singlet electronic state (S1) has been conducted using the femtosecond time-resolved photoelectron imaging method. researchgate.net This technique allows for the observation of population flow out of the Franck-Condon region on extremely short timescales. researchgate.net In a specific study on this compound, the molecule was excited using two different ultraviolet pump wavelengths, leading to the observation of distinct decay time constants. researchgate.net

At a pump wavelength of 241.9 nm, three separate decay time constants were measured: 5.0 ± 0.7 ps, 66.4 ± 15.6 ps, and 1.3 ± 0.1 ns. researchgate.net When the pump wavelength was shifted to 237.7 nm, two different time constants of 2.1 ± 0.1 ps and 13.1 ± 1.2 ps were derived. researchgate.net These differing time constants are assigned to the relaxation processes from different vibrational levels within the S1 electronic state, highlighting the complexity of the decay dynamics. researchgate.net

| Pump Wavelength (nm) | Derived Decay Time Constants |

|---|---|

| 241.9 | 5.0 ± 0.7 ps |

| 241.9 | 66.4 ± 15.6 ps |

| 241.9 | 1.3 ± 0.1 ns |

| 237.7 | 2.1 ± 0.1 ps |

| 237.7 | 13.1 ± 1.2 ps |

Nucleation and Growth Mechanism Modeling in Polymerization

The formation of a polymer film on an electrode surface, such as in the electropolymerization of this compound, is a complex process that begins with nucleation and is followed by growth. Computational models are essential for interpreting experimental data, typically from chronoamperometric measurements (current vs. time curves), to understand this mechanism. redalyc.orgmdpi.com These models describe how initial nuclei form on the substrate and subsequently grow into a film. mdpi.com

The theoretical framework for analyzing these processes in conducting polymers like poly(this compound) generally considers two primary modes of nucleation: instantaneous and progressive. maynoothuniversity.ie

Instantaneous Nucleation (IN): This mechanism assumes that all active sites on the electrode surface are nucleated simultaneously at the beginning of the polymerization process. maynoothuniversity.ie

Progressive Nucleation (PN): In this model, nucleation occurs continuously over time on available active sites. mdpi.commaynoothuniversity.ie

| Model | Description |

|---|---|

| Instantaneous Nucleation | Simultaneous formation of nuclei on all active sites at the start of the process. maynoothuniversity.ie |

| Progressive Nucleation | Continuous formation of nuclei on active sites over the duration of the process. mdpi.commaynoothuniversity.ie |

| Two-Dimensional (2D) Growth | Growth of nuclei proceeds in two dimensions, spreading across the surface. researchgate.netmdpi.com |

| Three-Dimensional (3D) Growth | Growth of nuclei proceeds in three dimensions, forming hemispherical or other 3D shapes. researchgate.netredalyc.orgmdpi.com |

Advanced Applications and Functional Material Development

Conductive Polymers and Optoelectronics

The unique electronic and physical properties of PEPy make it a valuable component in the development of conductive and light-interactive materials.

Poly(N-Ethylpyrrole) in Conductive Materials

Poly(this compound) is a member of the conductive polymer family, which exhibits tunable electrical conductivity. mdpi.com The conductivity of polypyrrole and its derivatives is influenced by several factors during synthesis, including the choice of oxidant, solvent, dopant, and reaction temperature. um.es Chemical oxidative polymerization is a common method for producing these polymers, often yielding them in a conductive state as the oxidant salts also act as doping agents. um.es Ferric chloride (FeCl₃) is a frequently used oxidant for synthesizing highly conductive polypyrrole complexes. um.es

The introduction of an N-alkyl substituent, such as the ethyl group in NEP, can influence the resulting polymer's properties. While N-substitution can sometimes lead to a decrease in conductivity compared to unsubstituted polypyrrole, it can also enhance other properties like processability. mdpi.comresearchgate.net For instance, copolymers of pyrrole (B145914) and N-alkyl pyrroles have been synthesized to balance conductivity and other desired characteristics. researchgate.net The conductivity of copolymers of pyrrole and N-ethyl pyrrole can be significantly higher when synthesized via an interfacial method compared to conventional chemical polymerization. researchgate.net

| Polymer/Composite | Synthesis Method | Conductivity (S/cm) | Reference |

| Poly(pyrrole) | Chemical Oxidative | Varies (e.g., 10⁻³ - 10⁻²) | researchgate.net |

| Poly(3-ethylpyrrole) on unmodified electrode | Electrooxidative Polymerization | 0.4 | |

| Poly(3-ethylpyrrole) on SAM-modified electrode | Electrooxidative Polymerization | 1.4 | |

| Poly(pyrrole-co-N-octyl pyrrole) (70:30) | Conventional Chemical | Low | researchgate.net |

| Poly(pyrrole-co-N-octyl pyrrole) (70:30) | Interfacial (Toluene) | ~20x higher than conventional | researchgate.net |

| Poly(pyrrole-co-N-octyl pyrrole) (70:30) | Interfacial (Chloroform) | ~700x higher than conventional | researchgate.net |

Photothermal Materials Science

Poly(this compound) has demonstrated significant potential in photothermal materials science, where light energy is converted into heat. This property is particularly prominent when PEPy is exposed to near-infrared (NIR) light. nih.govresearchgate.net Grains of PEPy, both in their doped and dedoped states, exhibit a rapid and substantial temperature increase upon NIR laser irradiation, reaching temperatures greater than 430 °C. nih.govresearchgate.net This efficient photothermal conversion is attributed to the material's strong absorption in the NIR region and low luminescence efficiency. mdpi.com

The photothermal effect of PEPy has been harnessed in various applications, including the development of light-responsive materials. nih.govresearchgate.net The ability to generate heat locally and on-demand opens up possibilities for applications in areas such as remote actuation and temperature-sensitive systems.

| Material | Stimulus | Temperature Increase | Key Finding | Reference |

| Poly(this compound) Grains (doped and dedoped) | Near-Infrared Laser | > 430 °C | Rapid and significant temperature increase upon irradiation. | nih.govresearchgate.net |

| Poly(this compound) Grains | Near-Infrared Laser | Not specified | Grains exhibit photothermal properties. | acs.orgacs.org |

Fabrication of Optoelectronic Devices and Sensors

The conductive nature of poly(this compound) and its derivatives makes them suitable for use in various electronic devices, including sensors and electrodes. nih.gov The ability to function as a sensitive coating on acoustic wave sensors has been explored for the detection of volatile organic compounds and aromas. psu.edu By using an array of sensors with different polypyrrole-based coatings, including poly(this compound), it is possible to achieve selective detection of various analytes, such as those found in alcoholic beverages. psu.edu

While specific performance data for optoelectronic devices based solely on poly(this compound) is not extensively detailed in the provided context, the broader family of polypyrroles is recognized for its potential in this area. acs.org The ability to form thin, conductive films is a key requirement for many optoelectronic applications. acs.org

Biomedical Engineering and Bio-Related Materials

In the realm of biomedical engineering, this compound-based materials are being explored for their utility in creating biocompatible and functional devices for diagnostics and therapeutic applications.

Polymeric Materials in Biosensor Development

Poly(this compound) and its composites are emerging as promising materials for the fabrication of biosensors. mdpi.comnih.gov These materials can serve as an effective matrix for the immobilization of biorecognition elements, such as enzymes and antibodies, while their conductivity facilitates signal transduction. ru.nl

A notable application is in the development of electrochemical biosensors for the detection of neurotransmitters like dopamine (B1211576). A composite of polypyrrole-3-carboxylic acid, polypyrrole, and gold nanoparticles has been used to create a sensor with a wide linear detection range and a low limit of detection for dopamine. mdpi.comnih.gov Similarly, polypyrrole-based layers have been incorporated into glucose biosensors, demonstrating good reproducibility and resistance to interfering compounds. mdpi.com

| Biosensor Composition | Analyte | Detection Limit | Linear Range | Reference |

| Poly(N-2-nitrile ethyl pyrrole) with gold nanoparticles | Dopamine | Not specified | 10 µM–100 µM | mdpi.com |

| Polypyrrole-3-carboxylic acid/Polypyrrole/Gold Nanoparticles | Dopamine | 9.72 nM | 5 to 180 µM | mdpi.comnih.gov |

| LIG-Nb₄C₃Tₓ MXene-PPy-FeNPs | Dopamine | 70 pM | 1 nM to 1 mM | frontiersin.org |

| GR/PtNS/PD/GOx/Ppy electrode | Glucose | 0.561 mM | up to 39.0 mM | mdpi.com |

| Radiofrequency integrated passive device | Glucose | 0.033 µM | Not specified | nih.gov |

| Polythionine and Multiwalled Carbon Nanotubes | Glucose | 5.0 µM | 0.04 mM to 2.5 mM | plos.org |

| PEDOT:PSS/Titanium Carbide/Graphene Quantum Dots | Glucose | 65 µM | 0–500 µM | mdpi.com |

Responsive Liquid Marbles for Biomedical Applications

A fascinating application of poly(this compound) is in the creation of responsive liquid marbles. nih.govresearchgate.net Liquid marbles are liquid droplets coated with hydrophobic particles, which prevents them from wetting surfaces. ens.fr Dedoped poly(this compound) grains, due to their hydrophobicity, can effectively stabilize liquid marbles at the air-water interface. nih.govresearchgate.net

These PEPy-stabilized liquid marbles are not static; they can be controlled by external stimuli. A key feature is their light-responsiveness. nih.govresearchgate.net When a NIR laser is directed at a specific point on a PEPy-stabilized liquid marble floating on water, the photothermal effect creates a localized temperature gradient. nih.govresearchgate.net This temperature difference induces a surface tension gradient in the surrounding water, leading to a Marangoni flow that propels the liquid marble. nih.govresearchgate.netresearchgate.net This light-driven locomotion can be controlled in terms of direction and timing. nih.gov

Furthermore, these liquid marbles can be designed to be pH-responsive. Exposure to an acidic vapor, such as hydrochloric acid (HCl), can cause the dedoped PEPy grains to become redoped. nih.govresearchgate.net This change in the chemical state of the polymer can lead to the disintegration of the liquid marble, allowing for the controlled release of its liquid contents. nih.govresearchgate.net This combination of light-driven movement and stimulus-induced release makes PEPy-based liquid marbles promising candidates for applications in microfluidics, miniature reactors, and targeted delivery systems in biomedicine. researchgate.netresearchgate.net

| Material | Phenomenon | Stimulus | Outcome | Reference |

| Dedoped Poly(this compound) Grains | Liquid Marble Stabilization | Air-water interface | Formation of stable liquid marbles. | nih.govresearchgate.net |

| Poly(this compound) Stabilized Liquid Marble | Light-Driven Locomotion | Near-Infrared Laser | Movement on water surface via Marangoni flow. | nih.govresearchgate.netresearchgate.net |

| Poly(this compound) Stabilized Liquid Marble | Stimulus-Responsive Disintegration | HCl Vapor | Disruption of the marble and release of contents. | nih.govresearchgate.net |

Carbon Monoxide Releasing Polymers for Therapeutic Potential

The therapeutic potential of carbon monoxide (CO) has been recognized, noting its role as a vital endogenous signaling molecule with anti-inflammatory and anti-proliferative properties. nih.govdu.edu A significant challenge in harnessing CO for therapeutic use is the precise and controlled delivery to target sites without systemic toxicity. du.edu To address this, researchers have developed CO-releasing molecules (CORMs) and, more recently, Carbon Monoxide Releasing Polymers (CORPs). du.edumaynoothuniversity.ie

Polymers based on pyrrole have been identified as a promising platform for creating CORPs. Research has demonstrated the fabrication of a carbon monoxide releasing polymer by incorporating metal carbonyl complexes, specifically M(CO)4(Bipy) where M can be Chromium (Cr), Molybdenum (Mo), or Tungsten (W), into a polypyrrole (PPy) film. maynoothuniversity.ie This method allows for the controlled electrochemical release of CO, presenting a viable strategy for delivering CO as a therapeutic agent. maynoothuniversity.ie The development of directly polymerizable organic CORMs is also an active area of research, aiming to create new classes of materials for targeted CO delivery. du.edu

Materials for Drug Delivery Systems (General Pyrrole Derivatives)

Pyrrole and its derivatives are foundational in the development of advanced drug delivery systems due to their unique physicochemical properties. scitechnol.com These heterocyclic compounds serve as crucial building blocks in synthesizing more complex molecules for pharmaceutical applications. scitechnol.com The incorporation of pyrrole derivatives into drug delivery vehicles, such as liposomes, can significantly enhance their performance. scitechnol.com

Key advantages of using pyrrole-modified systems in drug delivery include:

Enhanced Stability : Pyrrole groups can increase the stability of liposomes, offering greater resistance to enzymatic degradation and preventing premature leakage of the encapsulated drug. scitechnol.com

Improved Bioavailability : The lipophilic nature of pyrrole derivatives facilitates better interaction with cell membranes, promoting cellular uptake through mechanisms like membrane fusion and endocytosis. This is particularly beneficial for drugs with low membrane permeability. scitechnol.com

Extended Circulation : Modification with pyrrole moieties can increase the circulation half-life of liposomes, allowing for a longer therapeutic window. scitechnol.com

Specific pyrrole-based structures, such as calix researchgate.netpyrroles, have been investigated for their potential as drug delivery systems. biointerfaceresearch.com These macrocyclic compounds have shown promise in biomedical applications, including anticancer activity, and represent an emerging class of materials for supramolecular chemotherapy. biointerfaceresearch.com

Smart Materials and Responsive Systems

Poly(this compound) (PEPy) has emerged as a key component in the creation of smart materials, particularly as a stabilizer for liquid marbles. researchgate.netacs.org Liquid marbles are non-wetting droplets encapsulated by hydrophobic particles, and PEPy grains have proven to be effective for this purpose. researchgate.netresearchgate.net

In one method, PEPy grains are synthesized via a solvent-free chemical oxidative polymerization. acs.orgresearchgate.net After a process called "dedoping" with an aqueous sodium hydroxide (B78521) solution, these PEPy grains become sufficiently hydrophobic to adsorb to the air-water interface of a water droplet, forming a stable liquid marble. researchgate.netacs.org

A key feature of these PEPy grains is their photothermal property. researchgate.netresearchgate.net Upon irradiation with a near-infrared (NIR) laser, the grains rapidly heat up, with temperatures recorded exceeding 430 °C. acs.orgresearchgate.net This localized heating induces a surface tension gradient on the surrounding water surface, resulting in a Marangoni flow that propels the liquid marble. researchgate.netacs.org This demonstrates the function of PEPy as a light-responsive actuator, enabling controlled movement of the liquid marble without direct contact. researchgate.net

| Property | Description/Value |

|---|---|

| Synthesis Method | Solvent-free chemical oxidative polymerization of this compound with FeCl₃ oxidant. |

| Morphology | Atypical grains with diameters of a few tens of micrometers. |

| Key Process | Dedoping with NaOH solution to increase hydrophobicity. |

| Function | Stabilizer for liquid marbles at the air-water interface. |

| Actuation Mechanism | Photothermal effect under NIR laser irradiation. |

| Result of Actuation | Light-induced Marangoni flow causes locomotion of the liquid marble. |

The same Poly(this compound) grains used to stabilize liquid marbles also exhibit pH-responsiveness, adding another layer to their "smart" material capabilities. researchgate.netacs.org The stability of the PEPy-coated liquid marble is dependent on the doping state of the polymer. scribd.com

The dedoped PEPy grains that stabilize the marble can be "redoped" upon exposure to an acidic environment. acs.orgnih.gov Specifically, research has shown that when a PEPy-stabilized liquid marble is exposed to hydrochloric acid (HCl) vapor, the polymer grains undergo redoping. researchgate.netacs.org This process alters the properties of the PEPy grains, specifically their hydrophobicity, causing them to lose their ability to effectively stabilize the air-water interface. acs.org As a result, the liquid marble disintegrates, releasing its liquid content. researchgate.netnih.gov This behavior demonstrates a clear and programmable response to a change in ambient pH, highlighting the potential of poly(this compound) in creating sensors and controlled-release systems. acs.org

Electrochemical Applications

Polypyrrole (PPy) and its derivatives, including Poly(this compound), are extensively studied as active materials for electrochemical energy storage devices like supercapacitors and lithium-ion batteries. mdpi.comnih.gov Their high theoretical capacitance, conductivity, and rapid redox kinetics make them attractive for these applications. mdpi.comnih.gov

Supercapacitors: PPy derivatives function as pseudocapacitive materials, storing charge through fast and reversible faradaic reactions occurring throughout the bulk of the polymer. mdpi.com This mechanism allows for higher energy storage density compared to electric double-layer capacitors that rely on carbon-based materials. mdpi.commdpi.com Research has focused on creating nanostructured PPy materials, such as hollow nanospheres, to maximize surface area and enhance electrochemical performance. nih.gov For instance, hollow PPy nanospheres have demonstrated specific capacitances as high as 350 F/g at a current density of 1 A/g, with a corresponding symmetric supercapacitor showing a maximum energy density of 40 Wh/kg. nih.gov Furthermore, new approaches involve grafting polymer chains, such as those from this compound methacrylate (B99206), onto carbon materials to create improved electrode assemblies with enhanced charge storage capabilities. researchgate.net

Lithium-ion Batteries: In the context of lithium-ion batteries, polypyrrole derivatives are explored primarily as components of the electrode or as solid polymer electrolytes. mdpi.comresearchgate.net The mechanical flexibility and conductivity of these polymers can help accommodate the volume changes that occur during the charging and discharging of electrode materials, potentially improving cycle life. nih.gov As polymer electrolytes, materials like poly(ethylene oxide) (PEO) are often studied, but there is interest in developing other polymer hosts. researchgate.netrsc.org The goal is to replace flammable liquid electrolytes with safer, solid-state alternatives that still offer high ionic conductivity. researchgate.net The tunable properties of PPy derivatives make them candidates for further development in this area. mdpi.com

| Electrode Material | Specific Capacitance (F/g) | Current Density (A/g) | Energy Density (Wh/kg) | Reference |

|---|---|---|---|---|

| Hollow PPy Nanospheres | 350 | 1 | 40 | nih.gov |

| Polypyrrole | 49 | Not Specified | 26.16 | bibliotekanauki.pl |

| MoS₂/PPy/rGO | 1942 | 1 | Not Reported | nih.gov |

| 3D Porous PPy Film | 313.6 | 1 | Not Reported | nih.gov |

Anticorrosion Coatings

Poly(this compound) (PEPy), a derivative of this compound, has garnered interest for its potential application in anticorrosion coatings. nih.gov Like other N-substituted polypyrrole derivatives, such as poly(N-methylpyrrole) (PMPy), PEPy is being explored for its ability to protect metallic surfaces from corrosive environments. nih.govacs.org The introduction of an alkyl group at the N-position of the pyrrole ring can influence the properties of the resulting polymer, including its mechanical strength and hydrophobicity, which are crucial for protective coatings. mdpi.com

The primary mechanism of corrosion protection by conductive polymers like PEPy involves creating a passive layer on the metal surface. This layer acts as a physical barrier, obstructing the penetration of corrosive agents like moisture and aggressive ions. mdpi.comresearchgate.net Furthermore, the conductive nature of the polymer can help to maintain the metal in a passive state through anodic protection. nih.gov Research into related N-substituted polypyrroles has shown that these coatings can exhibit a self-healing effect, where dopant anions are released from the polymer matrix to repair the passive layer when the surface is damaged. maynoothuniversity.ie

Studies on various polypyrrole-based coatings have demonstrated significant improvements in corrosion resistance. For instance, composite coatings incorporating polypyrrole derivatives have shown high protection efficiency on different metal substrates. The effectiveness of these coatings is often evaluated using electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These techniques measure parameters like corrosion potential (Ecorr), corrosion current (icorr), and coating resistance (Rc), which indicate the level of protection provided. mdpi.com For example, a composite coating containing Poly(N-vinylpyrrole) (PNVPY), a related polymer, and carbon black nanoparticles on a zinc substrate showed a corrosion protection efficiency of up to 99.99%. mdpi.com Similarly, coatings of poly(N-methylpyrrole) have been reported to significantly reduce the corrosion rate of carbon steel in acidic media. mdpi.com

The table below summarizes findings from research on various N-substituted polypyrrole coatings, illustrating their anticorrosion performance.

| Coating Composition | Substrate | Corrosive Medium | Key Findings | Protection Efficiency (%) |

| Poly(N-vinylpyrrole)/Carbon Black/PVB mdpi.com | Zinc | 3.5% NaCl | Showed remarkably high coating resistance (Rc) and low corrosion current (icorr). mdpi.com | 99.99 mdpi.com |

| Poly(N-methylpyrrole-Tween20)/P3MT mdpi.com | Carbon Steel | 0.5 M H₂SO₄ | Corrosion rate was reduced by a factor of ~10 compared to uncoated steel. mdpi.com | > 90 mdpi.com |

| Poly(N-methylpyrrole) maynoothuniversity.ie | Copper | Acid Rain Media | Protected copper for 12 days via a self-healing mechanism. maynoothuniversity.ie | Not specified |

| Polypyrrole (inverted electrode) nih.gov | Copper | Artificial Seawater | Showed higher conductivity and maintained passivation of the substrate. nih.gov | Not specified |

This table presents data on N-substituted polypyrrole derivatives to illustrate the performance context for this compound-based coatings.

Advanced Separation and Filtration Technologies

Cyclo[n]pyrroles for Anion and Neutral Molecule Binding and Separation

Cyclo[n]pyrroles, macrocyclic compounds consisting of 'n' pyrrole rings linked directly at their alpha (α) positions without any meso-carbon atoms, represent a significant class of molecules in supramolecular chemistry. google.com These macrocycles are engineered for the selective binding and separation of ions and neutral molecules. google.com Their unique structure creates a central cavity that can be tailored to bind specific guest molecules through non-covalent interactions, primarily hydrogen bonding between the pyrrolic N-H groups and the guest. google.comtandfonline.com

The binding affinity and selectivity of cyclo[n]pyrroles can be precisely "tuned" in several ways. google.com Varying the number of pyrrole units (n) in the macrocycle alters the size and shape of the central cavity. google.com An oxidative coupling procedure allows for the synthesis of cyclo[n]pyrroles where n can be 6, 7, 8, 9, 10, 11, or 12. google.com Additionally, attaching electron-donating or electron-withdrawing substituents to the periphery of the pyrrole rings can modify the electronic properties of the cavity, further refining its binding preferences. google.com